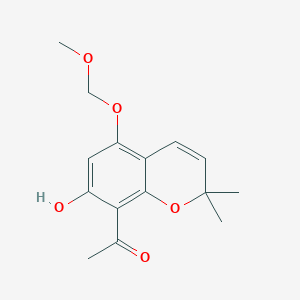
1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
The synthesis of 1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves several steps, starting from readily available precursors. One common method involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchromen-6-carbaldehyde with ethanone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Analyse Des Réactions Chimiques
1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties, making it a subject of interest in pharmacological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. It also interacts with signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has a similar chromen-2-one core but differs in the position and type of substituents, leading to variations in its chemical properties and biological activities.
7-Hydroxy-5-methoxyisoflavones: These compounds share structural similarities but belong to the isoflavone class, which has distinct biological activities and applications.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one:
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
1-[7-hydroxy-5-(methoxymethoxy)-2,2-dimethylchromen-8-yl]ethanone |
InChI |
InChI=1S/C15H18O5/c1-9(16)13-11(17)7-12(19-8-18-4)10-5-6-15(2,3)20-14(10)13/h5-7,17H,8H2,1-4H3 |
Clé InChI |
ZLHVAIZPSZCMQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=C(C=C1O)OCOC)C=CC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
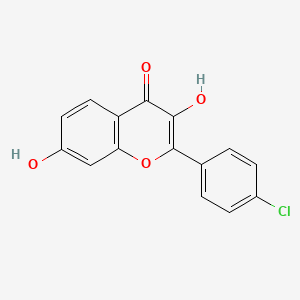
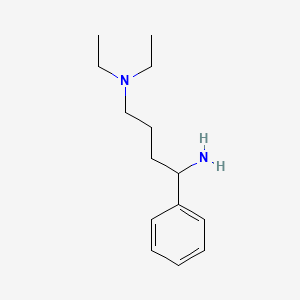

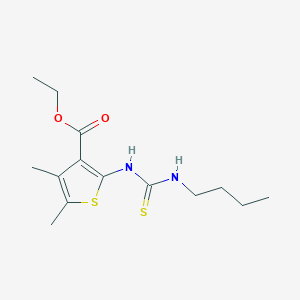
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
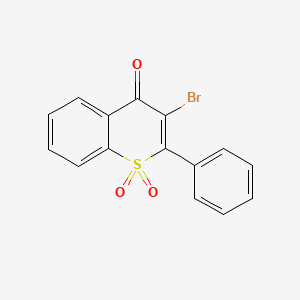
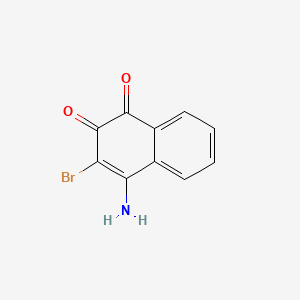
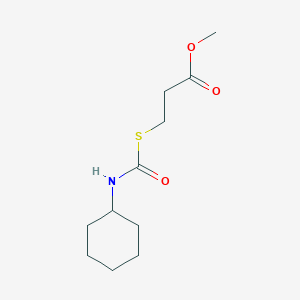
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
